

# Application Note: GC-MS Analysis of 1,2-Propanediol, 1-acetate

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## Compound of Interest

Compound Name: 1,2-Propanediol, 1-acetate

Cat. No.: B1347051

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## Introduction

**1,2-Propanediol, 1-acetate** (CAS No: 627-69-0), also known as 2-hydroxypropyl acetate, is an organic ester with the molecular formula  $C_5H_{10}O_3$  and a molecular weight of 118.13 g/mol. [1] [2] It is a colorless, hygroscopic liquid utilized as a solvent in coatings, inks, and cleaning agents, and serves as a chemical intermediate in organic synthesis. [1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **1,2-Propanediol, 1-acetate**. [1] [3] This method offers high sensitivity, selectivity, and resolution, making it the preferred choice for analyzing this compound in various matrices. [1]

This document outlines a comprehensive protocol for the analysis of **1,2-Propanediol, 1-acetate** using GC-MS, covering sample preparation, instrument parameters, and data analysis.

## Experimental Protocols

### 1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract and concentrate the analyte while removing interfering components. [3] Samples should be collected in clean glass containers to prevent contamination. [3]

#### a) Direct Injection / Dilution

This method is suitable for liquid samples where the analyte is present at a sufficient concentration and the matrix is relatively clean.

- Protocol:
  - Dilute the liquid sample in a volatile, low-boiling-point solvent such as dichloromethane, methanol, or acetone to achieve a concentration within the instrument's linear range (typically 0.1 to 1 mg/mL).[4]
  - If the sample contains particulate matter, filter it through a 0.22  $\mu$ m syringe filter to prevent clogging of the GC inlet.[4]
  - For samples with suspended solids, centrifugation can be used to separate the liquid phase before transfer to a GC vial.[4]
  - Transfer the final prepared sample into a glass autosampler vial for analysis.[3]

#### b) Liquid-Liquid Extraction (LLE)

LLE is used to isolate the analyte from a complex aqueous matrix by partitioning it into an immiscible organic solvent.

- Protocol:
  - In a separatory funnel, combine the aqueous sample with an appropriate organic extraction solvent, such as dichloromethane or ethyl acetate.[5]
  - Vigorously shake the funnel for several minutes to facilitate the transfer of the analyte into the organic phase.[5]
  - Allow the layers to separate completely.
  - Collect the organic layer containing the analyte.
  - The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[5]
  - Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

### c) Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free technique ideal for volatile compounds in liquid or solid matrices.[\[6\]](#)[\[7\]](#)

- Protocol:
  - Place a known amount of the sample into a headspace vial and seal it.[\[6\]](#)
  - Heat the vial at a constant temperature to allow the volatile **1,2-Propanediol, 1-acetate** to partition into the headspace.[\[6\]](#)
  - Expose an SPME fiber to the vial's headspace for a defined period to allow for the adsorption of the analyte.[\[6\]](#)
  - Retract the fiber and introduce it into the hot GC injector, where the analyte is thermally desorbed onto the column for analysis.[\[6\]](#)[\[7\]](#)

## GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and sample matrix.

Parameter	Setting	Reference
Gas Chromatograph (GC)		
Column	High-polarity capillary column (e.g., DB-Wax or StabilWax). Dimensions: 30-60 m length x 0.25 mm inner diameter x 0.25-0.50 $\mu\text{m}$ film thickness.	[1][8]
Injection Mode	Split (e.g., 50:1 split ratio) or Splitless, depending on analyte concentration.	[6]
Injector Temperature	200 - 250 $^{\circ}\text{C}$	[1]
Carrier Gas	Helium, constant flow rate of 1.0 - 1.2 mL/min.	[8]
Oven Program	Initial temperature: 70 $^{\circ}\text{C}$ , hold for 2 minutes. Ramp at 10 $^{\circ}\text{C}/\text{min}$ to 220 $^{\circ}\text{C}$ , hold for 5 minutes.	[6]
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI) at 70 eV.	[1]
Ion Source Temperature	230 $^{\circ}\text{C}$	
Quadrupole Temperature	150 $^{\circ}\text{C}$	
Mass Scan Range	35 - 250 amu.	[9]
Solvent Delay	3 - 5 minutes (to prevent filament damage from the solvent).	

## Data Presentation

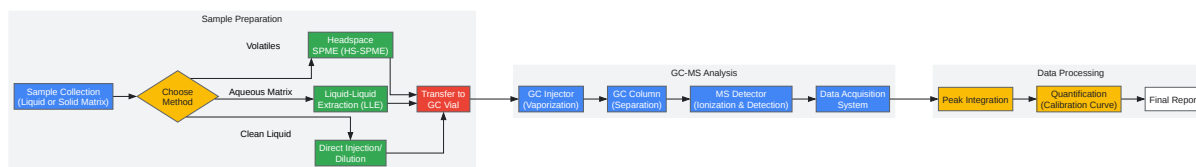
Quantitative Data Summary for **1,2-Propanediol, 1-acetate**

Parameter	Value	Reference
Molecular Formula	C5H10O3	[2][8]
Molecular Weight	118.13 g/mol	[2][8]
CAS Number	627-69-0	[2][8]
Retention Time (Example)	Dependent on specific column and conditions.	
Molecular Ion (M+)	m/z 118	[1]
Key Mass Fragments (m/z)	43 (base peak), 58, 59, 75, 87	[1]

Note: The primary fragmentation pathway for esters often involves the cleavage of the bond adjacent to the carbonyl group, resulting in a prominent acetyl cation ( $[\text{CH}_3\text{CO}]^+$ ) at m/z 43.[1]

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of **1,2-Propanediol, 1-acetate**.



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Caption: Experimental workflow for GC-MS analysis of **1,2-Propanediol, 1-acetate**.

## Data Analysis and Interpretation

- **Peak Identification:** The primary identification of **1,2-Propanediol, 1-acetate** is achieved by comparing its retention time with that of a certified reference standard analyzed under identical conditions. Confirmation is made by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST) or a standard. The presence of the molecular ion ( $m/z$  118) and characteristic fragment ions ( $m/z$  43, 58, 59, etc.) confirms the compound's identity. [\[1\]](#)
- **Quantification:** For quantitative analysis, a calibration curve is generated by analyzing a series of standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.

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